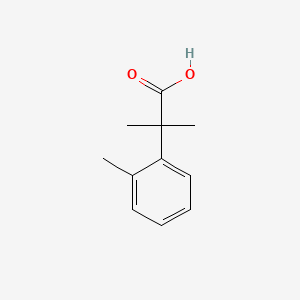

2-Methyl-2-(2-methylphenyl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-4-5-7-9(8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQWLDBKXSYNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951800 | |

| Record name | 2-Methyl-2-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29205-99-0 | |

| Record name | Benzeneacetic acid, alpha,alpha,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 2 2 Methylphenyl Propanoic Acid and Its Congeners

Established Synthetic Pathways for 2-Methyl-2-(2-methylphenyl)propanoic Acid

The construction of the this compound framework can be achieved through several established synthetic strategies. These approaches either build the carboxylic acid moiety directly or generate it from a suitable precursor, most commonly a nitrile.

Direct Synthetic Approaches to the Carboxylic Acid Moiety

Direct synthesis of this compound often involves the α,α-dimethylation of a precursor containing a phenylacetic acid core. One of the most attractive methods is the direct methylation of 2-methylphenylacetic acid derivatives. orgsyn.org This approach is economically and synthetically favorable due to readily accessible reagents and the potential for a one-pot reaction. orgsyn.org

A significant challenge in this approach is achieving selective mono-methylation versus di-methylation. orgsyn.org However, methodologies utilizing specific methylating agents like dimethyl carbonate have shown high selectivity towards the desired mono-methylated product at complete conversion, even though they may require high reaction temperatures (above 180°C). orgsyn.org The direct alkylation of arylacetic acids can also be achieved with high enantioselectivity using chiral lithium amides as traceless auxiliaries, offering a pathway to chiral derivatives of this compound. nih.gov For instance, the methylation of phenylacetic acid using iodomethane (B122720) in the presence of a chiral lithium amide can yield the corresponding (S)-2-methylphenylacetic acid in high yield and enantiomeric excess. nih.gov

Another direct approach involves the palladium-catalyzed ortho-C–H alkylation of arylcarboxylic acids using alkyl boron reagents. This method provides a one-step route to ortho-alkylated benzoic and phenylacetic acids, which are valuable building blocks. nih.gov

A classical, yet effective, method for synthesizing 2-methyl-2-phenylpropanoic acid involves the reaction of benzene (B151609) with methacrylic acid in the presence of a Lewis acid catalyst like aluminum chloride. googleapis.com This Friedel-Crafts type reaction can be adapted to use toluene (B28343) instead of benzene to produce the para-tolyl isomer, 2-methyl-2-(p-tolyl)propanoic acid. sigmaaldrich.com It is conceivable that a similar reaction with an appropriate ortho-substituted benzene derivative could yield this compound.

The following table summarizes some direct synthetic approaches:

| Starting Material | Reagents and Conditions | Product | Key Features |

| 2-Methylphenylacetic acid | Dimethyl carbonate, high temperature | This compound | High selectivity for mono-methylation. orgsyn.org |

| Phenylacetic acid | Iodomethane, chiral lithium amide | (S)-2-Methylphenylacetic acid | High enantioselectivity. nih.gov |

| Arylcarboxylic acid | Alkyl boron reagents, Pd(II) catalyst | ortho-Alkylated arylcarboxylic acid | One-step ortho-alkylation. nih.gov |

| Benzene | Methacrylic acid, AlCl₃ | 2-Methyl-2-phenylpropanoic acid | Friedel-Crafts type reaction. googleapis.com |

Precursor Transformations: Nitrile Hydrolysis Mechanisms

A prevalent strategy for the synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor, 2-methyl-2-(2-methylphenyl)propionitrile. This transformation can be accomplished through both biocatalytic and traditional chemical methods. The nitrile itself can be synthesized via methods such as the alkylation of arylacetonitriles. orgsyn.org

The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation in organic synthesis. byjus.comcommonorganicchemistry.comyoutube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated. byjus.com

Biocatalytic methods offer a green and often highly selective alternative to chemical hydrolysis. The enzymatic conversion of nitriles to carboxylic acids can occur via two main pathways: a single-step hydrolysis catalyzed by a nitrilase, or a two-step process involving a nitrile hydratase to form the amide, followed by an amidase to yield the carboxylic acid. researchgate.net

While specific studies on the biocatalytic conversion of 2-methyl-2-(2-methylphenyl)propionitrile are not extensively documented, research on structurally similar, sterically hindered nitriles provides valuable insights. For instance, nitrilases have been shown to hydrolyze α,α-disubstituted phenylacetonitriles. researchgate.net The optimization of such biotransformations often involves controlling parameters like pH, temperature, and the use of organic co-solvents to enhance enzyme activity and stability. researchgate.net For example, studies on the hydrolysis of 3-hydroxybutyronitrile (B154976) using Rhodococcus erythropolis identified optimal conditions of 25°C and pH 7. researchgate.net

The steric hindrance posed by the ortho-methyl group and the gem-dimethyl groups in 2-methyl-2-(2-methylphenyl)propionitrile would likely present a challenge for many enzymes. However, the substrate promiscuity of some nitrilases and nitrile hydratases suggests that screening a diverse range of microorganisms could lead to the discovery of a suitable biocatalyst.

Chemical hydrolysis of nitriles to carboxylic acids is typically carried out under either acidic or basic conditions, often requiring heating under reflux. byjus.comcommonorganicchemistry.com

Acid-Catalyzed Hydrolysis: This method usually involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid. byjus.comcommonorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form the amide intermediate, which is then further hydrolyzed to the carboxylic acid. A patent for the production of methylphenylacetic acid describes the acid hydrolysis of methylphenylacetonitrile using 30-70% H₂SO₄ at 100-130°C, with yields ranging from 75-85%. google.com

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is typically performed by refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. orgsyn.orgcommonorganicchemistry.com This process yields the carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid. orgsyn.org While effective, base-catalyzed hydrolysis can sometimes be less efficient for certain substrates compared to acid hydrolysis. google.com

Optimization of these chemical hydrolysis reactions often involves adjusting the concentration of the acid or base, the reaction temperature, and the reaction time to maximize the yield and minimize the formation of byproducts, such as the intermediate amide. youtube.com For sterically hindered nitriles, more forcing conditions (higher temperatures and longer reaction times) may be necessary to drive the reaction to completion.

The following table outlines the general conditions for chemical hydrolysis:

| Hydrolysis Type | Reagents | Conditions | Product | Notes |

| Acid-Catalyzed | Strong acid (e.g., HCl, H₂SO₄), water | Heating/Reflux | Carboxylic acid | Can be a one-pot reaction to the free acid. byjus.com |

| Base-Catalyzed | Strong base (e.g., NaOH, KOH), water | Heating/Reflux | Carboxylate salt (requires acidification) | The carboxylate salt is formed initially. orgsyn.orgcommonorganicchemistry.com |

Derivatization Strategies of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications. Esterification is a primary derivatization strategy, leading to a wide range of esters with potential applications in various fields.

Esterification Reactions and Advanced Ester Synthesis

The conversion of carboxylic acids to esters is a fundamental transformation in organic chemistry. chemguide.co.uk For a sterically hindered carboxylic acid like this compound, the choice of esterification method is crucial to overcome the steric hindrance around the carboxyl group.

Fischer Esterification: The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com However, for tertiary carboxylic acids, this method can be slow and may lead to side reactions like dehydration of tertiary alcohols if used as the nucleophile. rug.nl

Advanced Esterification Methods: To address the challenges of esterifying sterically hindered acids, several advanced methods have been developed. These include:

Activation with Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) can be used to activate the carboxylic acid, facilitating the attack of the alcohol. rug.nlnih.gov

Use of Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide to form the ester.

Transesterification: An existing ester can be converted to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org This is particularly useful for synthesizing higher molecular weight esters from simpler ones, such as methyl esters. google.com

Solid-Phase Catalysts: The use of solid acid catalysts, such as macroporous polymeric acid catalysts or silica (B1680970) chloride, offers advantages in terms of ease of separation and catalyst recycling. organic-chemistry.org

A patent describes a method for producing tertiary alkyl esters of carboxylic acids by the continuous addition of an esterification agent to a mixture of the carboxylic acid and a tertiary alcohol, which can be advantageous for industrial-scale production. google.com Another innovative approach involves the use of a dried Dowex H+/NaI system, which has been shown to be effective for the esterification of various carboxylic acids, including those with steric hindrance. nih.gov

The synthesis of specialized esters, such as methyl 2-(4-bromophenyl)-2-methylpropionate, has been described in the context of pharmaceutical intermediate synthesis, highlighting the importance of these derivatives. googleapis.com The reaction conditions for such transformations are carefully controlled to ensure high yield and purity. googleapis.com

The following table summarizes various esterification methods:

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, strong acid catalyst (e.g., H₂SO₄) | Equilibrium-driven, often requires excess alcohol. chemguide.co.ukmasterorganicchemistry.com |

| Coupling Reagents | DCC, DMAP, alcohol | Effective for sterically hindered acids. rug.nlnih.gov |

| Alkyl Halide Reaction | Carboxylate salt, alkyl halide | Good for specific alkyl groups. |

| Transesterification | Ester, alcohol, acid/base catalyst | Useful for converting one ester to another. organic-chemistry.org |

| Solid-Phase Catalysis | Alcohol, solid acid catalyst | Easy catalyst removal and recycling. organic-chemistry.org |

| Dowex H+/NaI | Alcohol, Dowex H+, NaI | Green and efficient method. nih.gov |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, providing the flexibility to modify molecular architecture and introduce desired chemical properties. solubilityofthings.comnumberanalytics.com In the context of this compound and its congeners, FGI strategies are pivotal for both the synthesis of the target molecule from various precursors and for its elaboration into more complex derivatives.

Key interconversions often revolve around the carboxylic acid moiety itself. The transformation of a carboxylic acid to an ester, amide, or alcohol opens up avenues for further derivatization. For instance, the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) activates the carboxyl group for nucleophilic substitution, facilitating the formation of esters and amides. google.comub.edu A patent for related 2-methyl-2'-phenylpropionic acid derivatives describes reacting a methyl ester intermediate with thionyl chloride as part of the synthetic sequence. google.com

Conversely, the synthesis of the target acid can be achieved from other functional groups. The hydrolysis of nitriles or esters is a common and direct route. A well-established procedure for synthesizing 2-arylpropionic acids involves the methylation of arylacetonitriles followed by hydrolysis. orgsyn.org This method, using dimethyl carbonate for methylation, has shown high selectivity for monomethylation, which is a significant advantage over other techniques that may produce dialkylated byproducts. orgsyn.org The subsequent hydrolysis of the resulting 2-arylpropionitrile, typically under basic conditions with aqueous sodium hydroxide followed by acidification, yields the desired carboxylic acid. orgsyn.org

Reductive or oxidative transformations also play a role. While the direct reduction of a carboxylic acid to an alkane is challenging, it can be converted to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) and then subsequently modified. fiveable.me Oxidative methods can be employed to form the arylpropanoic acid structure from precursors like appropriately substituted alcohols or aldehydes. solubilityofthings.com For example, the oxidation of a primary alcohol attached to the aromatic ring could be a step in a multi-step synthesis of a derivative.

A summary of common FGI reactions relevant to arylpropanoic acid synthesis is presented below.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference(s) |

| Arylacetonitrile | 1. Dimethyl Carbonate, K₂CO₃2. NaOH(aq), then H₃O⁺ | 2-Arylpropanoic Acid | orgsyn.org |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride | google.comub.edu |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | solubilityofthings.com |

| Ester | NaOH(aq) or LiOH(aq), then H₃O⁺ | Carboxylic Acid | google.com |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde | solubilityofthings.com |

| Aldehyde | Tollens' Reagent (Ag₂O) | Carboxylic Acid | fiveable.me |

Design and Synthesis of Novel Analogues and Derivatives

The structural framework of this compound serves as a template for the design and synthesis of novel analogues with potentially modified properties. Research in this area often focuses on introducing different substituents to the phenyl ring or altering the propanoic acid side chain to create new chemical entities.

One common strategy involves electrophilic aromatic substitution on the phenyl ring. For example, the selective bromination of 2-methyl-2-phenylpropanoic acid has been described to produce 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate for other compounds. patsnap.com This reaction is performed using bromine in an aqueous medium, and after workup, the product is isolated with high purity. patsnap.com

Another approach involves building the molecule from functionalized precursors. Patents describe the synthesis of complex derivatives of 2-methyl-2'-phenylpropionic acid with antihistamine activity. google.comgoogle.com These syntheses often start from a functionalized phenylpropionic acid ester, such as 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester. google.comgoogle.com This intermediate's hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. google.comgoogle.com This allows for subsequent coupling with other molecular fragments to build complex derivatives. google.com

The synthesis of quinoline-based analogues represents another direction of derivatization. The Doebner reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid, is a classic method for forming quinoline-4-carboxylic acids. sci-hub.se By using substituted anilines and pyruvic acid, novel 2-methylquinoline-4-carboxylic acid derivatives can be synthesized, representing a significant structural departure from the simple phenylpropanoic acid core. sci-hub.se

A summary of representative synthetic efforts toward novel analogues is detailed in the table below.

| Starting Material | Key Reagent(s) | Product | Yield (%) | Reference(s) |

| 2-methyl-2-phenylpropanoic acid | Bromine | 2-(4-bromophenyl)-2-methylpropanoic acid | 81 | patsnap.com |

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester | p-toluenesulfonylchloride, triethylamine | 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methylester | 91 | google.com |

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester | methanesulfonylchloride, triethylamine | 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | 100 | google.com |

| Substituted Anilines | Pyruvic Acid | 2-methylquinoline-4-carboxylic acid derivatives | Not specified | sci-hub.se |

Enantioselective Synthesis and Chiral Resolution of Related Arylpropanoic Acids

Many arylpropanoic acids, particularly the 2-arylpropanoic acids, are chiral molecules and often exhibit stereospecific biological activity. Therefore, obtaining single enantiomers is of significant importance. This can be achieved either by separating a racemic mixture (chiral resolution) or by synthesizing the desired enantiomer directly (enantioselective synthesis).

Challenges and Approaches in Enantioseparation of 2-(2-Methylphenyl)propanoic Acid

The separation of enantiomers of 2-(2-methylphenyl)propanoic acid and its close analogues presents a common challenge in stereochemistry. Since enantiomers possess identical physical properties in an achiral environment, specialized methods are required for their separation.

One of the most widely used techniques is chiral resolution via diastereomeric salt formation . wikipedia.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as an alkaloid like brucine (B1667951) or an amine like (+)-cinchotoxine. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treating the salt with an achiral acid to remove the resolving agent. wikipedia.org

Another powerful method is chiral chromatography . High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate enantiomers. For instance, the direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) was achieved on an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov Alternatively, the racemic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. The amide derivatives of CMPP, for example, were successfully separated on a "Pirkle" column. nih.gov

Kinetic resolution offers another avenue. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In one study, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids was effectively carried out using pivalic anhydride, an achiral nucleophile, and a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM). mdpi.com This process yields the unreacted carboxylic acid and the corresponding ester product, both in high enantiomeric excess. mdpi.com

Esterification with a chiral auxiliary, such as L-(-)-menthol, is also an effective strategy. beilstein-journals.org The resulting diastereomeric esters can be separated by chromatography. Subsequent hydrolysis of the separated esters yields the individual enantiomers of the carboxylic acid. beilstein-journals.org

| Resolution Method | Principle | Example Application | Reference(s) |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, separation by fractional crystallization. | Racemic tartaric acid with (+)-cinchotoxine. | wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 2-(4-chloro-2-methylphenoxy)propanoic acid on an Enantiopac column. | nih.gov |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst/reagent. | Racemic 2-aryl-2-fluoropropanoic acids with (+)-BTM catalyst. | mdpi.com |

| Chiral Auxiliary Derivatization | Covalent bonding to a chiral auxiliary (e.g., L-menthol) to form separable diastereomers. | Artificial glutamate (B1630785) analogs. | beilstein-journals.org |

Asymmetric Catalysis in Arylpropanoic Acid Synthesis

Asymmetric catalysis is a highly efficient strategy for producing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product. mdpi.com For arylpropanoic acids, several catalytic asymmetric methods have been developed.

Asymmetric hydrogenation is a prominent method. The hydrogenation of unsaturated precursors, such as atropic acids (2-phenylacrylic acids), using a chiral catalyst can produce α-arylpropanoic acids with high enantioselectivity. tandfonline.com For example, the hydrogenation of atropic acid over a cinchona-modified Palladium catalyst (CN-Pd/Fe₂O₃) has been shown to produce the corresponding (S)-enantiomer with good optical yield. tandfonline.com Ruthenium-BINAP complexes are also highly effective for the asymmetric hydrogenation of unsaturated carboxylic acids, yielding optically active products with excellent enantioselectivity, though sometimes requiring high pressures. tandfonline.com

Asymmetric alkylation provides another synthetic route. This method involves the enantioselective alkylation of a prochiral enolate. The asymmetric synthesis of (S)-Naproxen and (S)-Ibuprofen has been reported based on the asymmetric alkylation of chiral oxazolidinone derivatives. scilit.com

Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA) is a powerful C-C bond-forming reaction that can be applied to the synthesis of chiral building blocks for polypropionate structures. researchgate.net This methodology, using catalysts like dichlorobis(1-neomenthylindenyl)zirconium, allows for the stereocontrolled introduction of methyl groups. researchgate.net

The development of new acid catalysis concepts, including stereoselective catalytic carbocation-driven transformations, continues to push the boundaries of asymmetric synthesis, offering new pathways to access complex chiral molecules. northwestern.edu The combination of different catalytic modes, such as using Lewis acids with N-heterocyclic carbene (NHC) catalysts, has also emerged as a powerful strategy to enhance yield and enantioselectivity in various reactions. mdpi.com

| Asymmetric Method | Catalyst/Reagent | Precursor Type | Product Type | Reference(s) |

| Asymmetric Hydrogenation | Cinchona-modified Pd/Fe₂O₃ | Atropic Acid | (S)-α-Arylpropanoic Acid | tandfonline.com |

| Asymmetric Hydrogenation | (S)-BINAP–Ru(III) complex | Unsaturated Carboxylic Acid | Optically Active Saturated Acid | tandfonline.com |

| Asymmetric Alkylation | Chiral Oxazolidinones | Arylacetic Acid Derivative | (S)-2-Arylpropionic Acid | scilit.com |

| Asymmetric Carboalumination | (NMI)₂ZrCl₂ | Alkenes | Reduced Polypropionates | researchgate.net |

Sophisticated Analytical Techniques for Characterization and Purity Assessment

Chromatographic Enantioseparation and Isomeric Discrimination

Chromatographic techniques are paramount for the separation of the enantiomers and isomers of 2-Methyl-2-(2-methylphenyl)propanoic acid, which often exhibit nearly identical physical properties, making their resolution a significant challenge. waters.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary/Mobile Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of chiral compounds like this compound. The direct approach, which is the most common, utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. chromatographyonline.com

Chiral Stationary Phases (CSPs): Cellulose-derivative CSPs are widely recognized for their versatility and broad applicability in resolving enantiomers of 2-arylpropionic acids. tandfonline.com Polysaccharide-based and macrocyclic glycopeptide columns are particularly effective and can be operated in various modes, including reversed-phase, normal-phase, and polar organic modes, offering complementary enantioselectivity. chromatographyonline.comresearchgate.net For instance, the enantiomers of several 2-arylpropionic acids have been successfully resolved on CSPs composed of tris(4-methylbenzoate) cellulose (B213188) coated on silica (B1680970) gel. nih.gov The interaction between the analyte and the chiral environment of the stationary phase leads to differential retention times for the R- and S-enantiomers, enabling their separation and quantification.

Chiral Mobile Phase Additives: An alternative to CSPs is the use of chiral mobile phase additives. nih.gov This method involves adding a chiral selector to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different affinities for the achiral stationary phase, allowing for their separation. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used as a chiral mobile phase additive to separate the enantiomers of various 2-arylpropionic acids on a standard reversed-phase column. nih.gov The pH of the mobile phase is a critical parameter in this technique, as it strongly influences the retention times and resolution of the enantiomers. nih.gov

Below is a table summarizing typical HPLC conditions for chiral separations of related compounds:

| Parameter | Condition |

| Column Type | Chiral Stationary Phase (e.g., Cellulose-based, Glycopeptide-based) or Reversed-Phase C18 with Chiral Additive |

| Mobile Phase | Varies depending on column and mode (e.g., Methanol/phosphate buffer with HP-β-CD for chiral additive method) nih.gov |

| pH | Critical for methods using chiral additives, typically in the range of 4.0-5.5 nih.gov |

| Detection | UV Spectroscopy |

Countercurrent Chromatography for Isomeric Resolution and Challenges for the Ortho-Isomer

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is well-suited for separating complex mixtures, including isomers. wikipedia.orgresearchgate.net In CCC, a liquid stationary phase is immobilized by centrifugal force, and the mobile liquid phase is passed through it. wikipedia.orgresearchgate.net This eliminates irreversible adsorption onto a solid support, leading to high sample recovery. wikipedia.org

The separation of positional isomers, such as the ortho-, meta-, and para-isomers of substituted benzoic acids, can be particularly challenging due to their similar physicochemical properties. waters.comresearchgate.net The position of the substituent on the aromatic ring influences the electronic environment and steric hindrance, which can be exploited for separation. waters.com For this compound, the ortho-position of the methyl group on the phenyl ring introduces specific steric constraints that can affect its interaction with the solvent system in CCC. This steric hindrance can influence the partitioning behavior of the molecule between the two immiscible liquid phases, potentially making its separation from other isomers more difficult. The development of a suitable two-phase solvent system with the right selectivity is crucial for achieving effective resolution of such isomers. While specific applications of CCC for this compound are not widely documented, the technique's versatility makes it a promising approach for such separations. rotachrom.com

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques provide invaluable information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons on the phenyl ring, the gem-dimethyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts and splitting patterns of these signals provide information about the connectivity of the molecule. For stereochemical assignment, chiral solvating agents can be used to differentiate the signals of the enantiomers. nih.govrsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for the carboxyl carbon, the quaternary carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment. docbrown.info

The absolute configuration of chiral carboxylic acids can be determined by ¹H NMR after derivatization with a chiral auxiliary. acs.orgscite.ai

A representative table of expected NMR data for a related compound, 2-methylpropanoic acid, is provided below to illustrate the type of information obtained. docbrown.infodocbrown.info

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~12 | singlet | -COOH |

| ~2.6 | septet | -CH- | |

| ~1.2 | doublet | -CH(CH₃)₂ | |

| ¹³C | ~180 | singlet | -COOH |

| ~34 | singlet | -C(CH₃)₂ | |

| ~19 | singlet | -CH(CH₃)₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can help confirm its structure. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

The mass spectrum of a carboxylic acid typically shows a prominent molecular ion peak. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org For this compound, fragmentation would also be expected to occur at the bonds adjacent to the quaternary carbon and the aromatic ring. The analysis of these fragment ions provides a fingerprint that can be used to identify the compound.

A table of expected major fragments for a related compound, 2-methylpropanoic acid, is shown below. docbrown.info

| m/z | Ion |

| 88 | [M]⁺ |

| 73 | [M-CH₃]⁺ |

| 45 | [COOH]⁺ |

| 43 | [(CH₃)₂CH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent features in the IR spectrum will be the absorptions from the carboxylic acid group. This includes a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.infodocbrown.info A strong C=O stretching vibration from the carbonyl group will appear around 1700 cm⁻¹. docbrown.info Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups will be observed, along with C-O stretching and O-H bending vibrations. The presence of these characteristic bands provides strong evidence for the structure of this compound. The substitution pattern on the aromatic ring can also influence the fingerprint region of the spectrum (below 1500 cm⁻¹). rsc.orgelectronicsandbooks.comquora.com

A summary of the expected characteristic IR absorption bands is presented in the table below, based on data for similar compounds. docbrown.infodocbrown.info

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Alkyl |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid |

X-ray Crystallography of this compound Derivatives

X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for the structural elucidation and purity assessment of novel chemical entities. In the context of this compound derivatives, X-ray crystallography has been instrumental in confirming their molecular architecture and understanding intermolecular interactions that govern their packing in the solid state. Research into the crystal structures of several derivatives has provided key insights into their stereochemistry and the influence of various substituents on their crystal packing.

Detailed crystallographic studies have been performed on derivatives where the phenyl ring is substituted or where the connectivity to the propanoic acid moiety is altered. These studies are fundamental for establishing structure-property relationships. For instance, the analysis of a trichlorinated phenoxy derivative, 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid, revealed that the molecules form hydrogen-bonded cyclic dimers. researchgate.net This dimerization is a common feature in carboxylic acids. The crystal structure was solved by direct methods and refined to a final R-factor of 0.051 for 1249 observed reflections, indicating a high level of accuracy. researchgate.net The conformation of the side-chain in this derivative was found to be synplanar-synplanar with respect to the carbonyl group, a feature common to phenoxyacetic and 2-phenoxypropionic acids. researchgate.net

Further crystallographic investigations on other derivatives, such as those incorporating nitro groups, have also been reported, providing a comparative basis for understanding structural nuances. For example, the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid was determined to be monoclinic with the space group C2/c. researchgate.netnih.gov In this structure, molecules are linked into centrosymmetric dimers by intermolecular O—H⋯O hydrogen bonds. nih.gov These dimers are further connected into chains through weak C—H⋯O interactions, and the packing is stabilized by offset π–π interactions between adjacent benzene (B151609) rings. researchgate.netnih.gov Similarly, the crystal structure of 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid was found to be triclinic, with molecules also forming centrosymmetric dimers via O—H⋯O hydrogen bonds. nih.gov

The data obtained from these X-ray crystallographic analyses are summarized in the tables below, offering a comparative overview of the key crystallographic parameters for different derivatives of this compound.

Table 1: Crystallographic Data for this compound Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid | C₁₀H₉Cl₃O₃ | Triclinic | P1 | 9.859(2) | 11.542(2) | 6.247(1) | 100.13(2) | 97.26(2) | 114.68(2) | - | 2 |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | C₁₀H₁₁NO₅ | Monoclinic | C2/c | 21.296(3) | 7.0348(9) | 14.518(2) | 90 | 93.794(2) | 90 | 2170.2(5) | 8 |

Data sourced from references researchgate.net, researchgate.netnih.gov, and nih.gov respectively.

Table 2: Selected Bond Lengths and Angles for 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid

| Parameter | Value |

|---|---|

| O...O (dimer) | 2.638(5) Å |

Data sourced from reference researchgate.net.

Table 3: Intermolecular Interactions in 2-Methyl-2-(4-nitrophenoxy)propanoic acid

| Interaction Type | Description | Distance |

|---|---|---|

| Hydrogen Bond | O—H⋯O | - |

| π–π Stacking | Centroid–centroid distance between benzene rings | 3.8643 (17) Å |

Data sourced from references researchgate.netnih.gov.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-2-(2-methylphenyl)propanoic acid, these calculations could elucidate its electronic structure and reactivity.

Methods: Density Functional Theory (DFT) is a common and effective method for these types of investigations. researchgate.net A functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) would likely provide accurate results for the geometry and electronic properties of the molecule in the gas phase and in solution. researchgate.net

Calculable Properties:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's susceptibility to electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution to predict sites of interaction with other molecules.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index could be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

A hypothetical table of calculated quantum chemical properties is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Molecular modeling and dynamics simulations can explore the conformational landscape of this compound.

Methods: Molecular dynamics (MD) simulations, using force fields like AMBER or CHARMM, can simulate the movement of the molecule over time, providing insight into its flexibility and preferred conformations. The Automated Topology Builder (ATB) could be used to generate the necessary parameters for the simulation. uq.edu.au

Analysis:

Conformational Search: Identifying low-energy conformations of the molecule.

Dihedral Angle Analysis: Tracking the rotation around key single bonds to understand conformational flexibility.

Root-Mean-Square Deviation (RMSD): Assessing the stability of the molecule's conformation over the simulation time.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Should a biological activity for this compound be identified, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the activity of related compounds. nih.govnih.gov

Methodology:

Data Set Collection: A series of derivatives of this compound with known biological activities would be required.

Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding further research.

In Silico ADME and Toxicological Profile Prediction for Derivatives

Prior to synthesis and experimental testing, computational methods can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of drug candidates. nih.govceon.rsresearchgate.net

ADME Prediction: Various online tools and software can predict properties like:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous Solubility (logS): Influences bioavailability.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. mdpi.com

Human Intestinal Absorption (HIA): Estimates oral bioavailability. mdpi.com

Toxicology Prediction: In silico toxicology models can predict potential adverse effects, such as:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Developmental Toxicity: The potential to interfere with normal development. researchgate.net

Acute Toxicity (LD50): The lethal dose in 50% of a test population. ceon.rs

A hypothetical ADME and toxicity prediction for a derivative is shown below.

| Property | Predicted Value | Implication |

| logP | 3.2 | Good lipophilicity for absorption. |

| HIA | >90% | High predicted intestinal absorption. |

| BBB Permeant | No | Unlikely to have CNS effects. |

| AMES Mutagenicity | Negative | Low risk of being a mutagen. |

| Carcinogenicity | Negative | Low risk of being a carcinogen. |

Ligand-Target Docking Simulations for Biological Systems

If a biological target for this compound is known or hypothesized, molecular docking can predict how it might bind to the target protein. nih.govnih.gov

Process:

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net

Ligand Preparation: The 3D structure of this compound is generated and optimized.

Docking: A docking program (e.g., AutoDock, GOLD) is used to predict the binding pose and affinity of the ligand within the protein's active site. nih.govresearchgate.net

Analysis of Results:

Binding Energy/Score: A lower binding energy suggests a more favorable interaction.

Binding Pose: The specific orientation and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed. nih.gov

These simulations can provide valuable insights into the mechanism of action and can be used to design more potent derivatives.

Mechanistic Investigations of Chemical Reactivity and Catalysis

Detailed Reaction Mechanisms of Synthetic Pathways

The synthesis of 2-Methyl-2-(2-methylphenyl)propanoic acid can be achieved through several mechanistic pathways, primarily analogous to the synthesis of other 2-arylpropanoic acids. Two prominent methods are Friedel-Crafts acylation followed by reduction and subsequent methylation, and palladium-catalyzed carbonylation of a suitable precursor.

Friedel-Crafts Acylation Route:

This classical approach involves the reaction of toluene (B28343) with an acylating agent like propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comscribd.com The reaction proceeds through the following steps:

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent. For instance, aluminum chloride coordinates with the chlorine atom of propionyl chloride to form a highly electrophilic acylium ion.

CH₃CH₂COCl + AlCl₃ → CH₃CH₂CO⁺ + AlCl₄⁻

Electrophilic Aromatic Substitution: The electron-rich toluene ring attacks the acylium ion. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance from the methyl group, the para-substituted product, 4-methylpropiophenone, is typically the major isomer formed. youtube.com

Rearomatization: The resulting arenium ion loses a proton to regenerate the aromatic ring, yielding the ketone. The AlCl₄⁻ assists in the removal of the proton, regenerating the AlCl₃ catalyst and forming HCl.

Subsequent Conversion: The resulting 2-methyl-2-phenylpropanal (B3052037) can then be oxidized to the desired this compound using a suitable oxidizing agent.

Palladium-Catalyzed Carbonylation Route:

A more modern and often more selective method involves the palladium-catalyzed carbonylation of a pre-functionalized substrate, such as 2-(2-methylphenyl)propene. The catalytic cycle, using a palladium(II) catalyst, can be described as follows: acs.orgacs.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst is generated in situ from a Pd(II) precursor. This Pd(0) species undergoes oxidative addition with a molecule like H-X (where X is a halide or other leaving group) to form a hydridopalladium(II) complex, H-Pd(II)-X.

Alkene Insertion (Carbopalladation): The 2-(2-methylphenyl)propene coordinates to the palladium center and then inserts into the Pd-H bond. This insertion can occur in two ways, leading to either a primary or a tertiary alkyl-palladium intermediate. The formation of the tertiary alkylpalladium species is generally favored, which ultimately leads to the branched-chain carboxylic acid.

CO Insertion (Carbonylative Palladation): A molecule of carbon monoxide then inserts into the palladium-carbon bond of the alkyl-palladium intermediate, forming an acyl-palladium complex.

Reductive Elimination/Alcoholysis: The acyl-palladium complex reacts with water or an alcohol (in the case of ester synthesis) to yield the carboxylic acid (or ester) and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Kinetics and Thermodynamics of this compound Formation

The kinetic and thermodynamic parameters for the formation of this compound are not extensively reported in the literature for the compound itself. However, data from analogous reactions provide valuable insights.

Kinetics of Palladium-Catalyzed Carbonylation:

Studies on the palladium-catalyzed carbonylation of styrene (B11656) to form 2-phenylpropionic acid derivatives offer a relevant kinetic model. acs.orgunive.it The rate of reaction is influenced by several factors:

Catalyst Concentration: The reaction rate is typically first order with respect to the concentration of the palladium catalyst.

Substrate Concentration: The reaction order with respect to the alkene can be more complex. At low concentrations, the rate may be dependent on the alkene concentration, but at higher concentrations, it can become zero-order as the catalyst becomes saturated.

Carbon Monoxide Pressure: The reaction rate generally increases with increasing CO pressure up to a certain point, after which it becomes independent of the CO pressure.

Temperature: As with most chemical reactions, the rate increases with temperature. However, high temperatures can sometimes lead to decreased selectivity and catalyst decomposition. For the carboxylation of styrene, an activation energy of 65.49 kJ/mol has been reported. acs.orgunive.it

Interactive Data Table: Kinetic Parameters for Styrene Carboxylation

| Parameter | Effect on Reaction Rate | Typical Observation |

| Catalyst Concentration | Increases with increasing concentration | Linear relationship |

| Styrene Concentration | Complex; can be zero-order at high concentrations | Rate becomes independent of substrate concentration above a certain threshold |

| CO Partial Pressure | Increases up to a certain pressure, then becomes independent | Saturation kinetics |

| Temperature | Increases rate | Governed by the Arrhenius equation |

Thermodynamics of Friedel-Crafts Acylation:

Mechanistic Role of Catalysts in Biotransformations

Biotransformations offer a green and highly selective alternative for the synthesis of chiral compounds like this compound. Enzymes, particularly lipases and esterases, are commonly employed for the kinetic resolution of racemic mixtures of arylpropanoic acids or their esters. google.com

The mechanistic role of these enzymes revolves around their ability to stereoselectively catalyze the hydrolysis of an ester or an esterification of an acid. For the production of enantiomerically pure (S)-2-arylpropionic acids, the enzymatic hydrolysis of a racemic ester is a common strategy. scribd.com

The mechanism involves the following key steps:

Substrate Binding: The racemic ester binds to the active site of the lipase (B570770). The active site of a lipase typically contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate).

Formation of a Tetrahedral Intermediate: The serine residue in the catalytic triad acts as a nucleophile, attacking the carbonyl carbon of the ester group of one of the enantiomers. This forms a tetrahedral intermediate. The stereoselectivity arises from the differential fit of the two enantiomers in the active site; one enantiomer will be positioned more favorably for this nucleophilic attack.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the release of the alcohol portion of the ester and the formation of an acyl-enzyme intermediate. The carboxylic acid portion of the substrate is now covalently bonded to the serine residue of the enzyme.

Hydrolysis: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Product Release: This leads to the formation of another tetrahedral intermediate, which then collapses to release the carboxylic acid product and regenerate the active enzyme.

Due to the enzyme's stereopreference, one enantiomer of the ester is preferentially hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. This allows for the separation of the enantiomerically enriched acid from the unreacted ester. The efficiency of this kinetic resolution is determined by the enantioselectivity (E-value) of the lipase, which is a measure of how much faster it reacts with one enantiomer compared to the other.

Stereochemical Control and Regioselectivity in Reactions

Stereochemical Control:

The control of stereochemistry is crucial in the synthesis of 2-arylpropanoic acids, as the biological activity often resides in only one of the enantiomers. As discussed in the previous section, biocatalytic methods using lipases or esterases are highly effective for achieving stereochemical control through kinetic resolution. nih.govresearchgate.net The stereoselectivity of these enzymes is dictated by the three-dimensional structure of their active site, which creates a chiral environment that preferentially binds and reacts with one enantiomer over the other.

In chemical synthesis, stereochemical control can be achieved through asymmetric synthesis. This can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For example, asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid using a chiral transition metal catalyst can lead to the enantioselective formation of the desired stereoisomer.

Regioselectivity:

Regioselectivity is a key consideration in the initial steps of synthesis, particularly in the Friedel-Crafts reaction. When an alkyl-substituted benzene (B151609) like toluene is the starting material, the position of the incoming electrophile on the aromatic ring must be controlled.

In the Friedel-Crafts acylation of toluene with propionyl chloride, the methyl group is an activating, ortho-, para-directing group. However, the regioselectivity is significantly influenced by steric hindrance. The bulky acyl group will preferentially add to the para position to minimize steric clash with the existing methyl group. youtube.comlibretexts.org This leads to the formation of 4-methylpropiophenone as the major product, which can then be converted to 2-Methyl-2-(4-methylphenyl)propanoic acid. To obtain the 2-methylphenyl isomer, one would need to start with o-xylene (B151617) or employ a synthetic strategy that allows for the specific introduction of the propanoic acid moiety at the desired position.

In palladium-catalyzed carbonylation reactions, the regioselectivity is determined by the mode of insertion of the alkene into the Pd-H bond. For a terminal alkene like 2-(2-methylphenyl)propene, the formation of the branched (iso) isomer is generally favored over the linear (n) isomer, leading to the desired 2-substituted propanoic acid. unive.it The choice of ligands on the palladium catalyst can significantly influence this regioselectivity.

Interactive Data Table: Regioselectivity in the Friedel-Crafts Acylation of Toluene

| Position | Isomer | Typical Yield (%) | Factors Favoring Formation |

| ortho | 2-methylpropiophenone | Minor | Electronic activation by the methyl group |

| meta | 3-methylpropiophenone | Very Minor | Generally disfavored |

| para | 4-methylpropiophenone | Major | Electronic activation and reduced steric hindrance |

Biological and Biomedical Research Perspectives

Mechanistic Studies of Biological Activities and Enzyme Inhibition

The biological effects of compounds derived from the 2-Methyl-2-(2-methylphenyl)propanoic acid framework are rooted in their specific interactions with enzymes and receptors. While the broader class of 2-arylpropanoic acids are famous for their anti-inflammatory effects via cyclooxygenase inhibition, derivatives of this particular ortho-methylated scaffold have been more prominently investigated for their potent antihistamine properties.

The 2-arylpropanoic acid class, often referred to as "profens," are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. However, for derivatives of this compound specifically, the focus of contemporary research has largely shifted towards other biological targets. While this structural backbone is shared with general COX inhibitors, detailed public-domain data quantifying the COX-1 and COX-2 inhibition (e.g., IC50 values) for this specific ortho-tolyl subclass is not extensively documented. The activity of the broader class is provided for context.

For illustrative purposes, the table below shows COX inhibition data for Ibuprofen (B1674241), a canonical member of the 2-arylpropanoic acid family.

| Compound | Target Enzyme | Inhibition (IC50) | Notes |

| Ibuprofen | COX-1 | ~13-15 µM | Exhibits non-selective inhibition of both COX isoforms. |

| Ibuprofen | COX-2 | ~23-345 µM | Generally shows slightly weaker or comparable inhibition of COX-2. |

This data is representative of the general class of 2-arylpropanoic acids and not specific to derivatives of this compound.

Research into derivatives of this compound has revealed a strong and selective interaction with the histamine (B1213489) H1 receptor. This has established these compounds as potent H1 receptor antagonists. google.com This activity is central to their development as modern antiallergic agents. The second-generation antihistamine, Bilastine, was developed from a 2-methyl-2-phenylpropanoic acid scaffold and is approved for treating allergic rhinoconjunctivitis and urticaria. google.com Its mechanism involves blocking the action of histamine on H1 receptors, thereby mitigating allergic symptoms. google.com

Beyond H1 antagonism, various 2-arylpropanoic acids have been studied for other activities. Some have shown potential as antitubercular agents, though the precise mechanism is still an area of active investigation. scispace.comnih.govnih.gov Furthermore, the metabolic pathway for many 2-arylpropanoic acids involves enzymes like acyl-CoA synthetase and α-methylacyl-CoA racemase (AMACR), which are responsible for the in-vivo chiral inversion of the less active R-enantiomer to the more active S-enantiomer.

In-depth Structure-Activity Relationship (SAR) Analysis in Medicinal Chemistry

The systematic analysis of how chemical structure influences biological activity (SAR) is crucial for optimizing drug candidates. For derivatives of this compound, SAR studies have provided a clear roadmap for enhancing potency and selectivity.

A pharmacophore is the essential three-dimensional arrangement of functional groups necessary for biological activity. For this class of compounds, particularly as H1 antagonists, the key pharmacophoric features include:

An Aromatic Ring System: The phenyl group engages in critical hydrophobic and potential π-stacking interactions within the receptor binding site.

A Carboxylic Acid Moiety: The acidic group serves as a key interaction point, often forming ionic bonds or hydrogen bonds with receptor residues.

A Quaternary Carbon Center: The gem-dimethyl group on the carbon adjacent to the phenyl ring provides significant steric bulk. This feature can enhance binding affinity by orienting the molecule optimally within a binding pocket and may contribute to metabolic stability.

The development of Bilastine from this core structure illustrates the successful application of these pharmacophoric principles, where further substitutions are made to the phenyl ring to achieve high-affinity binding to the H1 receptor. google.com

Stereochemistry plays a pivotal role in the biological activity of many 2-arylpropanoic acids. For NSAIDs like naproxen (B1676952), the (S)-enantiomer is significantly more potent as a COX inhibitor than the (R)-enantiomer. This stereoselectivity highlights the importance of a precise three-dimensional fit with the target enzyme.

Substituent patterns on the aromatic ring are also critical determinants of activity and selectivity. The presence of the ortho-methyl group in this compound is a defining feature. This substitution pattern appears to steer the molecule's activity profile away from significant COX inhibition and towards H1 receptor antagonism. Research has also shown that for some related structures, ortho-substitution on the aromatic ring can lead to high selectivity in certain enzymatic reactions. Further modifications, such as those seen in the synthesis of Bilastine, involve para-substitution on the phenyl ring, which is crucial for extending the molecule to interact with additional pockets in the H1 receptor, thereby enhancing its antagonistic activity and duration of action. google.com

Drug Design Principles and Development of Novel Therapeutics

The structural framework of this compound serves as an exemplary scaffold in modern drug design. Its utility is most prominently demonstrated in the development of selective H1 antihistamines. The design strategy involves using the core acid as a foundational anchor that provides the essential binding features for the initial receptor interaction.

The development of Bilastine is a case study in rational drug design based on this principle. google.com Starting with the 2-methyl-2-phenylpropanoic acid core, medicinal chemists introduced a chloroacetyl group via a Friedel-Crafts reaction, which was subsequently used to build a larger side chain containing piperidine (B6355638) and benzimidazole (B57391) moieties. google.com This elaborate side chain was designed to occupy additional regions of the H1 receptor, leading to a therapeutic agent with high affinity, high selectivity, and a favorable pharmacokinetic profile that allows for once-daily administration without sedative effects. google.com This approach highlights a key principle of drug design: leveraging a known pharmacophore and systematically modifying its structure to optimize its interaction with a biological target, ultimately producing a safe and effective therapeutic.

Rational Design of Multi-Targeted Agents

The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy in drug discovery, aiming to address the multifactorial nature of complex diseases. benthamscience.comnih.gov The core principle of MTDL design involves integrating multiple pharmacophores into a single molecule, enabling it to interact with several biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a more favorable side-effect profile compared to the administration of multiple single-target drugs. nih.govnih.gov

The rational design of MTDLs based on the this compound scaffold can be approached through several strategies:

Pharmacophore Hybridization: This involves combining the essential structural features of known ligands for different targets into the this compound framework. For instance, incorporating moieties known to interact with targets involved in inflammation and pain pathways could yield a potent anti-inflammatory agent.

Scaffold Hopping: This strategy involves replacing the core scaffold of an existing multi-target agent with the this compound structure while retaining the key interacting functional groups. This can lead to novel chemical entities with improved pharmacokinetic properties.

Structure-Based Drug Design: Utilizing computational tools like molecular docking, the interaction of this compound derivatives with the binding sites of multiple target proteins can be simulated. nih.gov This allows for the in-silico design of modifications to the parent compound to optimize its binding affinity and selectivity for the desired combination of targets.

The design process often involves iterative cycles of chemical synthesis, biological evaluation, and structural optimization to achieve the desired multi-target activity profile.

Table 1: Strategies for Rational Design of Multi-Targeted Agents

| Design Strategy | Description | Application to this compound |

| Pharmacophore Hybridization | Combining structural features of different ligands. | Integration of moieties targeting enzymes like COX and lipoxygenase. |

| Scaffold Hopping | Replacing the core of a known MTDL. | Using the this compound as a novel core. |

| Structure-Based Design | Computational simulation of ligand-target interactions. | Optimizing derivatives for enhanced binding to multiple targets. |

Exploration of Potential Biological Targets for this compound Derivatives

Aryl propionic acid derivatives are well-known for their interaction with various biological targets, primarily enzymes involved in the inflammatory cascade. researchgate.netorientjchem.orgijpsr.com Extrapolating from the known activities of structurally similar compounds, several potential biological targets can be proposed for derivatives of this compound.

Cyclooxygenase (COX) Enzymes: The most prominent targets for aryl propionic acids are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. orientjchem.orghumanjournals.com These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. humanjournals.com The carboxylic acid moiety of aryl propionic acids is essential for their interaction with the active site of COX enzymes. ijpsr.com It is highly probable that derivatives of this compound would also exhibit inhibitory activity against COX-1 and/or COX-2.

Lipoxygenase (LOX) Enzymes: In addition to COX, lipoxygenase enzymes, such as 5-LOX, represent another important target in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. Designing dual COX/LOX inhibitors is a key strategy in developing anti-inflammatory agents with an improved gastrointestinal safety profile. The this compound scaffold could be modified to incorporate features that allow for the inhibition of both enzyme families.

Peroxisome Proliferator-Activated Receptors (PPARs): Some aryl propionic acid derivatives have been shown to interact with PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. Fenofibrate, a phenoxy-2-methyl propanoic acid derivative, is a known PPARα agonist. researchgate.net This suggests that derivatives of this compound could potentially be designed to modulate PPAR activity.

Other Potential Targets: Research on aryl propionic acid derivatives has revealed a broader range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. researchgate.netijpsr.comhumanjournals.com This indicates that derivatives of this compound might interact with other, as-yet-unidentified, biological targets.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Family | Specific Examples | Potential Therapeutic Application |

| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory, Analgesic |

| Lipoxygenases | 5-LOX | Anti-inflammatory |

| Nuclear Receptors | PPARα, PPARγ | Metabolic disorders |

| Various | Bacterial enzymes, Ion channels | Antibacterial, Anticonvulsant |

Metabolic Pathways and Biotransformation Studies

The metabolic fate of a drug candidate is a critical determinant of its efficacy and duration of action. The biotransformation of this compound is expected to follow the general metabolic pathways of other xenobiotics, primarily involving phase I and phase II reactions.

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis, catalyzed mainly by the cytochrome P450 (CYP) enzyme system in the liver. acs.org For this compound, potential phase I metabolic transformations include:

Hydroxylation: The aromatic ring (the 2-methylphenyl group) is susceptible to hydroxylation at various positions. The methyl group on the phenyl ring can also be hydroxylated to form a benzylic alcohol.

Oxidation: The propanoic acid side chain can undergo further oxidation.

Demethylation: While less common for aryl methyl groups, enzymatic demethylation could be a minor pathway.

Studies on similar compounds have shown that CYP1A2 and CYP2C19 are often involved in the metabolism of molecules containing phenyl groups. acs.orgnih.gov

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Key phase II pathways for a carboxylic acid-containing compound like this compound would include:

Glucuronidation: The carboxylic acid group is a primary site for conjugation with glucuronic acid, a common pathway for the elimination of profens. nih.gov

Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, such as glycine (B1666218) or taurine.

CoA Thioesterification: 2-Arylpropionic acids can be converted to their coenzyme A (CoA) thioesters. nih.gov This metabolic activation can have pharmacological and toxicological implications. nih.gov A recent study on propionate (B1217596) metabolism discovered that propionyl-CoA can be a precursor to the formation of trans-2-methyl-2-pentenoyl-CoA. nih.gov

Fungal Biotransformation:

Fungal biotransformation can serve as a model for mammalian metabolism and a method to produce novel derivatives. Studies on 2'-methylflavanone, which contains a 2-methylphenyl group, have shown that fungi can introduce hydroxyl and glycosyl groups to the molecule. nih.gov This suggests that microbial systems could be used to generate a variety of metabolites of this compound for further biological evaluation.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Metabolite Structure |

| Phase I | Aromatic Hydroxylation | Hydroxylated phenyl ring |

| Phase I | Benzylic Hydroxylation | Hydroxymethylphenyl group |

| Phase II | Glucuronidation | Glucuronide conjugate at the carboxylic acid |

| Phase II | Amino Acid Conjugation | Amino acid conjugate at the carboxylic acid |

Applications in Materials Science and Advanced Chemical Systems

Role as a Synthetic Building Block for Advanced Materials

Currently, there is limited published research specifically detailing the application of 2-Methyl-2-(2-methylphenyl)propanoic acid as a synthetic building block for advanced materials. However, based on the general principles of materials chemistry, its structure lends itself to several theoretical applications. The carboxylic acid functional group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This derivatization capability allows for its incorporation into larger, more complex molecular architectures.

The presence of the tolyl group introduces a hydrophobic and rigid element into any potential material. This could be leveraged to control the physical properties of materials, such as their solubility, thermal stability, and mechanical strength. For instance, it could be explored as a component in the synthesis of liquid crystals, where the rigid aromatic core is a desirable feature. Furthermore, the steric hindrance provided by the gem-dimethyl group and the ortho-methyl group could be exploited to create materials with specific spatial arrangements, potentially leading to the development of novel porous materials or materials with unique host-guest properties.

Integration into Polymer and Copolymer Architectures

The integration of this compound into polymer and copolymer architectures is not well-documented in publicly available scientific literature. However, its structure suggests potential as a monomer or a modifying agent in polymerization processes. The carboxylic acid group, after conversion to a more reactive derivative like an acrylate (B77674) or methacrylate, could participate in free-radical polymerization to form polymers with the 2-methyl-2-(2-methylphenyl)propyl group as a pendant side chain.

Contributions to Fine Chemical Synthesis and Process Chemistry

The most significant and well-documented application of compounds structurally related to this compound lies in the field of fine chemical synthesis, particularly as intermediates in the production of active pharmaceutical ingredients (APIs). While direct synthesis pathways for major commercial products using this specific isomer are not extensively detailed, the broader class of 2-methyl-2-phenylpropionic acid derivatives are crucial in the synthesis of certain antihistamines. google.comgoogle.com

For instance, processes have been developed for the preparation of 2-methyl-2'-phenylpropionic acid derivatives that exhibit potent H1 antihistamine activity. google.comgoogle.com These synthetic routes often involve the coupling of a substituted phenylpropionic acid derivative with other heterocyclic moieties. The synthesis of these derivatives can be achieved with high yield and purity, making them suitable for industrial-scale production. google.com The general strategies employed in these syntheses highlight the utility of the 2-methylpropanoic acid scaffold in constructing complex molecules.

A key aspect of its contribution to process chemistry is its role in multi-step syntheses where precise control of stereochemistry and regioselectivity is paramount. The preparation of related compounds, such as 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, serves as an example of a key intermediate that can be further elaborated to produce the final API. google.comgoogle.com The development of efficient and scalable processes for these intermediates is a continuous effort in pharmaceutical process chemistry.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | 2-methyl-2-(o-tolyl)propanoic acid |

| Synonyms | 2-(2-Methylphenyl)propanoic acid, 2-(o-Tolyl)propanoic acid |

| CAS Number | 62835-95-4 |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| Appearance | Solid (form may vary) |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-arylpropanoic acids is a mature field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. While specific synthetic routes for 2-Methyl-2-(2-methylphenyl)propanoic acid are not readily found in the literature, future research could adapt and innovate upon existing methodologies for related compounds.

One promising approach involves the direct methylation of arylacetic acid derivatives. Although this method can be limited by low selectivity, leading to the formation of dimethylated by-products, recent advancements have shown that using agents like dimethyl carbonate can achieve high selectivity towards monomethylation. orgsyn.org This technique has been successfully applied to various arylacetonitriles and methyl arylacetates, suggesting its potential applicability for the synthesis of this compound. orgsyn.org

Furthermore, the principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing. For instance, scalable processes have been developed to synthesize ibuprofen (B1674241) from biorenewable sources like β-pinene, utilizing Pd(0) catalyzed reactions for aromatization. nih.gov Another "green" synthetic route for ibuprofen boasts a high atom efficiency of 77.44% in just three steps, a significant improvement over the traditional six-step process with a 40.04% atom efficiency. researchgate.netscispace.com These sustainable approaches, which minimize waste and utilize renewable feedstocks, represent a key direction for the future synthesis of this compound and its analogues. nih.govresearchgate.netscispace.com The development of solvent- and catalyst-free methods, such as those reported for the synthesis of 2-anilino nicotinic acid derivatives, also offers a promising avenue for environmentally benign synthesis. nih.gov

Future synthetic strategies could also focus on creating novel analogues. For example, the synthesis of non-carboxylic analogues of arylpropionic acids, such as 1,2,4-triazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, has been explored to develop compounds with anti-inflammatory activity and reduced ulcerogenic potential. nih.gov

Table 1: Comparison of Synthetic Routes for Arylpropanoic Acids

| Synthetic Approach | Key Features | Potential Application to this compound |

| Direct Methylation | Use of dimethyl carbonate for high selectivity in monomethylation. orgsyn.org | A direct and potentially efficient method for introducing the second methyl group. |

| Green Synthesis from Biorenewables | Utilization of feedstocks like β-pinene and catalytic aromatization. nih.gov | A sustainable route that could be adapted for the synthesis of the target compound. |

| Improved Atom Economy Routes | Reduced number of steps and waste generation. researchgate.netscispace.com | A more efficient and environmentally friendly manufacturing process. |